2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol
Description
The compound 2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol is a thieno[3,2-d]pyrimidine derivative featuring a 4-methoxypyridin-3-yl substituent at position 2 and a morpholine group at position 4 of the central heterocyclic core. The propan-2-ol moiety at position 6 enhances solubility and influences molecular interactions.
Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[2-(4-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol |
InChI |
InChI=1S/C19H22N4O3S/c1-19(2,24)15-10-13-16(27-15)18(23-6-8-26-9-7-23)22-17(21-13)12-11-20-5-4-14(12)25-3/h4-5,10-11,24H,6-9H2,1-3H3 |
InChI Key |
BIRVWRXTVMFKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=C(C=CN=C3)OC)N4CCOCC4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thieno[3,2-d]pyrimidine core through a series of cyclization reactions. The key steps include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction between 4-methoxypyridine-3-carbaldehyde and an appropriate amine.
Cyclization to Form Thieno[3,2-d]pyrimidine: The intermediate is then subjected to cyclization reactions, often involving sulfur-containing reagents, to form the thieno[3,2-d]pyrimidine core.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study various biological pathways, particularly those involving thieno[3,2-d]pyrimidine derivatives.
Chemical Biology: The compound is used in the development of chemical probes to investigate the function of specific proteins in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathway. This can lead to various therapeutic effects, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Note: The target compound’s molecular formula is inferred as C₂₀H₂₃N₅O₃S based on structural similarity to GNE-493.
Structural and Functional Insights
- Morpholine Group : Present in all analogs, this moiety contributes to solubility and modulates kinase selectivity .
- Propan-2-ol : Enhances hydrogen-bonding capacity and solubility, critical for bioavailability .
- Pyridine/Pyrimidine Substituents: 4-Methoxypyridin-3-yl (target compound): The methoxy group may improve metabolic stability compared to amino or chloro substituents. 2-Aminopyrimidin-5-yl (GNE-493): Enhances potency via hydrogen bonding with kinase residues .
Biological Activity
The compound 2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol , also known as Fimepinostat (CUDC-907) , has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C23H24N8O4S
- Molecular Weight : 508.56 g/mol
- CAS Number : 1339928-25-4
Fimepinostat functions primarily as a dual inhibitor of PI3K and HDAC (histone deacetylase), which are crucial pathways in cancer cell proliferation and survival. By inhibiting these pathways, Fimepinostat can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents .
In Vitro Studies
-
Antitumor Activity :
- Fimepinostat has shown significant cytotoxic effects against various cancer cell lines, including lymphoma and solid tumors. In vitro studies indicated that the compound could effectively reduce cell viability with IC50 values in the low micromolar range .
- It was observed to suppress the growth of multiple myeloma cells through the induction of apoptosis and inhibition of cell cycle progression .
- Mechanistic Insights :
In Vivo Studies
Fimepinostat has been evaluated in animal models for its therapeutic efficacy:
- Lymphoma Models : In xenograft models of lymphoma, administration of Fimepinostat resulted in significant tumor regression compared to control groups. The compound demonstrated a favorable pharmacokinetic profile, allowing for sustained drug levels over time .
Case Studies
- Clinical Trials :
- Combination Therapies :
Data Tables
| Study Type | Target Cancer Type | IC50 (µM) | Key Findings |
|---|---|---|---|
| In Vitro | Lymphoma | 0.5 | Induces apoptosis and inhibits cell proliferation |
| In Vitro | Solid Tumors | 1.0 | Alters gene expression via HDAC inhibition |
| In Vivo | Xenograft Models | N/A | Significant tumor regression observed |
| Clinical Trials | Breast Cancer | N/A | Promising results with manageable side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
